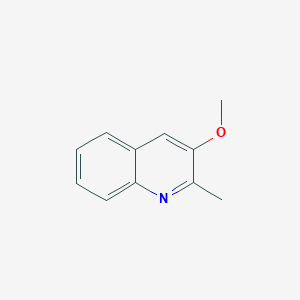

3-Methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEXJQGJRADLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510697 | |

| Record name | 3-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84689-36-1 | |

| Record name | 3-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 3 Methoxy 2 Methylquinoline and Its Derivatives

Strategies for the Construction of the Quinoline (B57606) Core

The formation of the quinoline ring system is the cornerstone of synthesizing 3-Methoxy-2-methylquinoline. Over the years, a variety of methods have been established, ranging from historical name reactions to modern catalytic strategies.

Classical Quinoline Synthesis Protocols

Several classical methods have been instrumental in the synthesis of quinoline derivatives and can be adapted for the preparation of 3-Methoxy-2-methylquinoline. These reactions typically involve the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization and aromatization.

One of the most prominent methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgalfa-chemistry.comnih.govorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com For the synthesis of 3-Methoxy-2-methylquinoline, a potential route would involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with propanal or acetone, respectively. The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or the formation of a Schiff base followed by an aldol-type reaction and subsequent cyclization. wikipedia.org

The Doebner-von Miller reaction is another versatile method that utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgyoutube.com This reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones. wikipedia.org For instance, the reaction of 3-methoxy-2-methylaniline (B139353) with crotonaldehyde (B89634) (generated in situ from acetaldehyde) in the presence of an acid catalyst could potentially yield 3-Methoxy-2-methylquinoline. The mechanism is complex and has been a subject of debate, with proposals including a fragmentation-recombination pathway. wikipedia.org

Modern Oxidative Annulation Strategies for Quinoline Formation

In recent years, modern synthetic methods focusing on efficiency and sustainability have emerged. Oxidative annulation strategies, which often involve transition-metal catalysis, have proven to be powerful tools for quinoline synthesis. These methods typically proceed via C-H bond activation and functionalization, offering high atom economy. mdpi.com

Copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes presents a direct route to substituted quinolines. organic-chemistry.org This one-pot process involves C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage, using air as the oxidant. organic-chemistry.org The application of this methodology to 3-methoxy-2-methylaniline and a suitable aldehyde could provide an efficient synthesis of 3-Methoxy-2-methylquinoline.

Rhodium-catalyzed C-H cyclization of anilines with alkynes and carbon monoxide offers a direct approach to quinolin-2(1H)-ones, which can be precursors to quinolines. nih.gov This aerobic oxidative protocol is notable for its use of simple and readily available anilines. nih.gov

The following table summarizes various modern oxidative annulation strategies for quinoline synthesis:

| Catalyst/Promoter | Reactants | Key Features |

| Copper Acetate | Saturated Ketones and Anthranils | One-pot synthesis of 3-substituted quinolines. mdpi.com |

| Cuprous Iodide | N-(2-alkenylaryl) enamines | Intramolecular oxidative cyclization. mdpi.com |

| Ruthenium Catalyst | Enaminones and Anthranils | Aza-Michael addition and intramolecular annulation. mdpi.com |

| Palladium Catalyst | Aryl Allyl Alcohol and Aniline (B41778) | Oxidative cyclization. mdpi.com |

Cyclization Reactions in Quinoline Synthesis

Cyclization reactions, particularly those involving intramolecular processes, are fundamental to the construction of the quinoline core. These can be promoted by various reagents and conditions, including electrophiles, radicals, metals, and light.

Electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for synthesizing substituted quinolines. nih.govnih.gov This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine, bromine, and ICl. nih.govnih.gov The reaction proceeds through the formation of an iodonium (B1229267) or bromonium intermediate, followed by intramolecular nucleophilic attack of the aniline ring and subsequent aromatization. nih.gov When a 3-methoxyaniline derivative is used, a mixture of regioisomers can be obtained, with cyclization occurring at positions ortho and para to the methoxy (B1213986) group. nih.gov

Metal-catalyzed cyclizations also play a crucial role. For instance, gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes provides a facile route to polyfunctionalized quinolines. acs.org

The following table provides an overview of different cyclization strategies for quinoline synthesis:

| Cyclization Type | Reagents/Catalysts | Substrates |

| Electrophilic Cyclization | I₂, Br₂, ICl, NBS, NIS | 1-Azido-2-(2-propynyl)benzene nih.gov |

| Electrophilic Cyclization | I₂, ICl, PhSeBr | N-(2-alkynyl)anilines nih.gov |

| Desulfurative Cyclization | I₂-mediated | o-Aminothiophenol and 1,3-ynone rsc.org |

| Intermolecular Cycloaddition | (Ph₃P)AuCl/AgOTf | 2-Aminoaryl Carbonyls and Internal Alkynes acs.org |

Synthesis of 3-Methoxy-2-methylquinoline Precursors

The efficient synthesis of 3-Methoxy-2-methylquinoline relies on the availability of its key precursors. The preparation of 3-Methoxy-2-methylaniline and 2-Methylquinolin-3-ol (B1297092) are crucial steps in several synthetic routes.

Preparation of 3-Methoxy-2-methylaniline

The synthesis of 3-Methoxy-2-methylaniline has been reported through various methods. A common route involves the reduction of the corresponding nitro compound, 2-methyl-3-nitroanisole. This reduction can be achieved using standard reducing agents, providing the desired aniline in good yield.

Routes to 2-Methylquinolin-3-ol

2-Methylquinolin-3-ol is a valuable intermediate that can be converted to 3-Methoxy-2-methylquinoline via methylation of the hydroxyl group. A well-established method for the synthesis of 2-methylquinolin-3-ol is the condensation of o-aminobenzaldehyde with chloroacetone. chemicalbook.com This reaction proceeds readily to form the quinoline ring with the desired substitution pattern. A reported procedure utilizes a two-phase system with a phase-transfer catalyst to achieve a high yield of the product. chemicalbook.com

The following table outlines a synthetic procedure for 2-Methylquinolin-3-ol:

| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |

| o-Aminobenzaldehyde, Chloroacetone | Tetrabutylammonium bromide, Sodium hydroxide, Zinc oxide | Tetrahydrofuran/Water | 30°C | 96.4% chemicalbook.com |

Direct and Indirect Synthetic Routes to 3-Methoxy-2-methylquinoline

The construction of the 3-Methoxy-2-methylquinoline core can be achieved through several direct and indirect synthetic pathways. Direct routes typically involve the formation of the quinoline ring system with the desired substituents already in place or in a manner that allows for their straightforward introduction. Indirect routes often involve the synthesis of a quinoline precursor that is subsequently modified to introduce the methoxy group at the 3-position.

Condensation Reactions Utilizing Anilines and Carbonyl Compounds

Classical methods for quinoline synthesis often rely on the condensation of anilines with various carbonyl compounds. These reactions, named after their discoverers, provide fundamental routes to the quinoline core. For the synthesis of 3-Methoxy-2-methylquinoline, a suitably substituted aniline, such as m-anisidine (B1676023), would be a logical starting material.

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. wikipedia.org To potentially synthesize 3-Methoxy-2-methylquinoline via this route, one could envision the reaction of an appropriately substituted aniline with an α,β-unsaturated ketone.

Another classical approach is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of anilines with β-diketones. wikipedia.orgcambridge.org For the target molecule, the reaction of an aniline with a 2-methoxy-substituted β-diketone could be a plausible, though less common, synthetic strategy.

The Skraup synthesis is a well-known method for producing quinolines by heating anilines with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org While typically used for synthesizing the parent quinoline, modifications using substituted glycerols or α,β-unsaturated aldehydes derived from them could potentially lead to substituted quinolines.

The Friedländer annulation offers a straightforward synthesis of quinolines by the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone). wikipedia.org To obtain 3-Methoxy-2-methylquinoline, one could theoretically use a 2-amino-x-methoxybenzaldehyde and react it with propanone. The reaction proceeds via an aldol condensation followed by cyclization and dehydration. wikipedia.orgnih.gov

Annulation of Arylamines and Vinyl Ethers

A more modern and often milder approach to quinoline synthesis involves the annulation of arylamines with vinyl ethers. This method provides a direct route to 2-methylquinolines. A notable example is the iodine-catalyzed condensation of anilines with vinyl ethers. This reaction has been shown to be a metal-free, mild, and efficient method for the synthesis of 2-methylquinolines. mdpi.comresearchgate.net

In this reaction, molecular iodine acts as a catalyst, where it serves as an oxidant, and its reduced form, hydrogen iodide, activates the vinyl ether. mdpi.com For instance, the reaction of p-methoxyaniline with ethyl vinyl ether in the presence of a catalytic amount of iodine yields 6-methoxy-2-methylquinoline. By analogy, the use of m-anisidine would be expected to produce a mixture of 5-methoxy- and 7-methoxy-2-methylquinoline. To achieve the desired 3-methoxy substitution pattern on the quinoline ring, one would need to start with an appropriately substituted aniline precursor where the methoxy group is already in the desired position relative to the amino group, which upon cyclization would result in the 3-methoxy substitution. However, a more direct route to the title compound using this method would involve a different starting material or a subsequent functionalization step.

A plausible reaction scheme for a related compound, 6-methoxy-2-methylquinoline, is presented below:

| Aniline Derivative | Vinyl Ether | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| p-Methoxyaniline | Ethyl vinyl ether | Iodine (5 mol%) | Dichloromethane | Reflux | 44 |

This table illustrates the synthesis of a related methoxy-2-methylquinoline derivative using the iodine-catalyzed annulation method.

Multi-component Reactions for Substituted Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.net The Povarov reaction is a well-known MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. This reaction typically involves an aniline, an aldehyde, and an activated alkene. iipseries.org The synthesis of substituted 2-methylquinolines can be achieved through variations of this reaction. For example, the reaction of an aniline, an aldehyde, and a vinyl ether can lead to the formation of the quinoline skeleton. researchgate.net

To synthesize a 3-methoxy-2-methylquinoline derivative using a multi-component approach, one could envision a reaction between an appropriately substituted aniline, an aldehyde, and an alkyne that would introduce the methyl and methoxy groups in the desired positions.

Derivatization from Hydroxy- or Haloquinolines

One common method is the methylation of a hydroxyquinoline . The synthesis of 2-methylquinolin-3-ol can be achieved through the condensation of o-aminobenzaldehyde with chloroacetone. chemicalbook.com The resulting 2-methylquinolin-3-ol can then be methylated to afford 3-Methoxy-2-methylquinoline. This methylation is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate or sodium hydride. nih.gov

| Precursor | Methylating Agent | Base | Solvent | Temperature |

| 2-methylquinolin-3-ol | Methyl iodide | Potassium Carbonate | DMF | 60-80°C |

| 2-methylquinolin-3-ol | Dimethyl sulfate | Sodium Hydroxide | Water/DCM | Room Temp |

This table provides illustrative conditions for the methylation of 2-methylquinolin-3-ol.

Another powerful derivatization route is the nucleophilic substitution of a haloquinoline . For instance, a 3-chloro-2-methylquinoline (B167870) can be synthesized and subsequently reacted with sodium methoxide (B1231860) to yield 3-Methoxy-2-methylquinoline. rsc.orgmdpi.com The chlorine atom at the 3-position of the quinoline ring is susceptible to nucleophilic attack by the methoxide ion, leading to the desired product. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Advanced Synthetic Approaches and Reaction Conditions

In addition to the classical and derivatization methods, advanced synthetic approaches, particularly those employing catalytic systems, have been developed to enhance the efficiency, selectivity, and sustainability of quinoline synthesis.

Catalytic Strategies in 3-Methoxy-2-methylquinoline Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations that are difficult or inefficient using stoichiometric reagents. The synthesis of quinolines has greatly benefited from the development of various catalytic systems.

A notable example of a catalytic strategy for the synthesis of 2-methylquinolines is the Palladium-catalyzed aza-Wacker oxidative cyclization . This method involves the reaction of an aniline derivative with an allylic alcohol in the presence of a palladium catalyst and an oxidant (often air or molecular oxygen). organic-chemistry.org The reaction proceeds through an aminopalladation of the double bond, followed by β-hydride elimination and subsequent cyclization and aromatization to form the quinoline ring. The use of specific ligands, such as 1,10-phenanthroline, has been shown to improve the yield of this reaction. organic-chemistry.org

To apply this methodology for the synthesis of a precursor to 3-Methoxy-2-methylquinoline, one would need to start with an aniline that could be subsequently functionalized, or with a more complex allylic alcohol that already contains the methoxy precursor.

| Aniline Derivative | Catalyst | Ligand | Oxidant | Solvent | Yield (%) |

| Aniline | Pd(OAc)₂ | 1,10-phenanthroline | Air | Methanol | 87 |

| 4-Chloroaniline | Pd(OAc)₂ | 1,10-phenanthroline | Air | Methanol | 92 |

| 4-Methoxyaniline | Pd(OAc)₂ | 1,10-phenanthroline | Air | Methanol | 75 |

This table summarizes the yields for the synthesis of various 2-methylquinolines using a Palladium-catalyzed aza-Wacker oxidative cyclization, demonstrating the versatility of this catalytic approach.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. Several quinoline synthesis protocols have been adapted for microwave irradiation. For instance, variations of the Skraup reaction have been successfully performed using an ionic liquid medium under microwave conditions. This approach aligns with green chemistry principles by potentially reducing energy consumption and reaction times.

Ultrasound-Assisted Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source to promote and accelerate synthetic transformations. Ultrasound irradiation can enhance mass transfer and generate localized high temperatures and pressures through acoustic cavitation.

An efficient and rapid (15 minutes) synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been developed using ultrasound energy. This protocol involves the O-alkylation of 6-methoxy-2-methylquinolin-4-ol (B94542) with various benzyl (B1604629) bromides in the presence of potassium carbonate as a base and DMF as the solvent. The use of an open vessel system and the short reaction times make this a practical and attractive method. The yields for this ultrasound-assisted procedure are reported to be satisfactory, ranging from 45–84%. This method is considered a greener alternative as it reduces reaction times and energy costs.

Application of Superacids in Quinoline Synthesis

Superacids, which are acids with an acidity greater than that of 100% sulfuric acid, can promote reactions that are not feasible under conventional acidic conditions. They can generate highly reactive dicationic superelectrophilic intermediates.

A method for synthesizing quinoline derivatives from vinylogous imines in superacidic media like triflic acid (CF₃SO₃H) has been reported. The proposed mechanism involves the cyclization of a dicationic superelectrophile, followed by aromatization through the superacid-promoted elimination of a substituent, such as a benzene (B151609) ring. This approach provides a convenient route to functionalized quinolines from readily available starting materials. The use of triflic acid as both the solvent and the catalyst has been shown to give high yields (e.g., 95%) under optimized conditions.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this translates to using environmentally benign solvents, recyclable catalysts, and energy-efficient methods.

Nanocatalysis: The use of nanocatalysts is a prominent green chemistry strategy due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Furthermore, many nanocatalysts, particularly those based on magnetic nanoparticles like Fe₃O₄, can be easily recovered and reused, minimizing waste. For example, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to significantly improve the yield of 2-methyl-6-nitroquinoline (B57331) synthesis, doubling the yield compared to the uncatalyzed reaction and reducing the reaction time. The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby enhancing the reaction efficiency.

Alternative Solvents and Catalysts: The use of water as a solvent and biodegradable catalysts like formic acid aligns with green chemistry principles. Formic acid has been utilized to catalyze the direct synthesis of quinolines from anilines and carbonyl compounds. Additionally, performing reactions under solvent-free conditions, often facilitated by techniques like microwave or ultrasound irradiation, is a key green approach that minimizes waste. One-pot, multi-component reactions are also inherently greener as they reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and materials.

| Green Chemistry Approach | Example | Advantages | Reference |

|---|---|---|---|

| Nanocatalysis | Fe₃O₄@SiO₂ nanoparticles for 2-methyl-6-nitroquinoline synthesis. | Doubled reaction yield, reduced reaction time, catalyst is magnetically separable and reusable. | |

| Alternative Energy Sources | Ultrasound-assisted synthesis of 4-alkoxy-6-methoxy-2-methylquinolines. | Significantly reduced reaction times (15 min), satisfactory yields, reduced energy cost. | |

| Benign Solvents/Catalysts | Formic acid as a catalyst; water as a solvent. | Use of renewable and biodegradable resources, reduced waste. | |

| Solvent-Free Reactions | Solvent-free synthesis of trisubstituted quinolines using a silica and molecular iodine catalyst. | Eliminates solvent waste, simplifies workup. |

Chemoselective Functionalization and Derivatization Pathways

The presence of the methoxy and methyl groups on the pyridine (B92270) moiety, along with the fused benzene ring, offers multiple sites for functionalization. The nitrogen atom's basicity, the nucleophilicity of the aromatic rings, and the potential for activation of the methyl group are all key considerations in designing synthetic strategies. Chemoselectivity in these transformations is paramount to achieving desired molecular targets.

Selective Alkylation Strategies

Alkylation of the 3-Methoxy-2-methylquinoline core can theoretically occur at several positions, including the quinoline nitrogen (N-alkylation) or on the carbocyclic and heterocyclic rings (C-alkylation). The specific site of alkylation is dictated by the reaction conditions and the nature of the alkylating agent.

N-alkylation of quinoline derivatives is a common transformation, often leading to the formation of quinolinium salts or, under reductive conditions, N-alkyl tetrahydroquinolines. For instance, a general method for the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has been demonstrated using a boronic acid-catalyzed one-pot tandem reduction and alkylation with aldehydes. acs.org While not specific to 3-Methoxy-2-methylquinoline, this methodology suggests a viable pathway for its N-alkylation.

C-alkylation, particularly Friedel-Crafts type reactions, on the quinoline ring system can be challenging due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to the Lewis acid catalyst. However, the electron-donating methoxy group in 3-Methoxy-2-methylquinoline would be expected to activate the ring system towards electrophilic attack. Highly regioselective Friedel-Crafts alkylation has been reported for electron-rich anilines, indicating that under specific conditions, C-alkylation of the benzene portion of the quinoline could be achievable. researchgate.net

Furthermore, the methyl group at the 2-position offers a handle for alkylation at the benzylic position. Transition-metal-catalyzed C(sp³)–H bond functionalization is a known strategy for the C-alkylation of methyl heteroarenes with alcohols, proceeding through an auto-transfer hydrogenative (ATH) reaction. mdpi.com This approach could potentially be applied to 3-Methoxy-2-methylquinoline to introduce new alkyl chains at the 2-methyl position.

| Alkylation Strategy | Potential Product Type | General Method | Key Considerations |

| N-Alkylation | N-Alkyl-3-methoxy-2-methylquinolinium salt | Reaction with alkyl halides | Reversibility and stability of the salt |

| Reductive N-Alkylation | N-Alkyl-3-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | Boronic acid-catalyzed reaction with aldehydes | Reduction of the quinoline ring |

| C-Alkylation (Benzene Ring) | Aryl-substituted 3-Methoxy-2-methylquinoline | Friedel-Crafts alkylation | Catalyst choice to avoid N-coordination; regioselectivity |

| C-Alkylation (at 2-methyl) | 2-(Alkyl)-3-methoxyquinoline | Transition-metal-catalyzed C-H activation | Catalyst and oxidant selection |

Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the quinoline ring. The regioselectivity of such reactions on 3-Methoxy-2-methylquinoline will be governed by the combined directing effects of the methoxy group, the methyl group, and the deactivating, meta-directing influence of the protonated quinoline nitrogen under acidic conditions.

Halogenation: The introduction of halogen atoms can serve as a crucial step for further derivatization, for example, through palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net The precise location of halogenation on the 3-Methoxy-2-methylquinoline skeleton would depend on the halogenating agent and reaction conditions, with positions 5, 6, 7, and 8 on the benzene ring being potential sites for substitution.

Nitration: Nitration of quinoline typically occurs on the benzene ring, with the 5- and 8-positions being favored. However, the presence of activating groups can alter this selectivity. For instance, unexpected regioselectivity has been observed in the nitration of substituted 3-aminoquinoxalin-2(1H)-ones, where nitration occurs at the 8-position regardless of the electronic or steric effects of other substituents. rsc.org A detailed study would be required to determine the specific outcome for 3-Methoxy-2-methylquinoline.

| Substitution Reaction | Reagents | Potential Positions of Substitution | Influencing Factors |

| Halogenation | NBS, NCS, I₂, Br₂ | 5, 6, 7, 8 | Solvent, temperature, catalyst |

| Nitration | HNO₃/H₂SO₄ | 5, 6, 7, 8 | Acid concentration, temperature |

| Sulfonation | Fuming H₂SO₄ | 8 | Reaction temperature |

Formation of Complex 3-Methoxy-2-methylquinoline Analogues

The 3-Methoxy-2-methylquinoline scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. This can be achieved through reactions that form new rings fused to the quinoline core.

Fused Heterocycles: A common strategy involves the intramolecular cyclization of suitably functionalized quinoline derivatives. For example, the synthesis of furo[2,3-b]quinoline (B11916999) and furo[3,2-c]quinolone derivatives has been reported, often starting from hydroxy- or amino-substituted quinolines. nih.govnih.govrsc.org By analogy, if the methoxy group of 3-Methoxy-2-methylquinoline were converted to a hydroxyl group, it could serve as a precursor for the construction of fused furan (B31954) rings.

Cycloaddition Reactions: Quinoline and its derivatives can participate in cycloaddition reactions, although this is less common due to the aromaticity of the system. ias.ac.inlibretexts.orgresearchgate.net The Povarov reaction, a [4+2] cycloaddition, is a well-known method for synthesizing tetrahydroquinoline derivatives, which can then be aromatized. mdpi.com While this is a method to synthesize the quinoline ring itself, it highlights the potential for the diene system within the pyridine part of the quinoline to engage in cycloadditions under specific conditions, potentially leading to novel bridged or fused ring systems.

| Complex Analogue | Synthetic Approach | Required Precursor | Potential Product Class |

| Furo[2,3-b]quinolines | Intramolecular cyclization | 3-Hydroxy-2-methylquinoline derivative | Polycyclic aromatic heterocycles |

| Bridged polycycles | Intermolecular [4+2] cycloaddition | Activation of the quinoline core | Complex 3D molecular architectures |

Reaction Mechanisms and Chemical Transformations of 3 Methoxy 2 Methylquinoline

Mechanistic Studies of Quinoline (B57606) Ring Formation (Relevant to 3-Methoxy-2-methylquinoline)

The synthesis of the quinoline skeleton can be achieved through numerous named reactions, the mechanisms of which are foundational to producing substituted derivatives like 3-Methoxy-2-methylquinoline. These syntheses typically involve the condensation and cyclization of aniline (B41778) precursors.

Classic methods such as the Combes synthesis involve the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org For 3-Methoxy-2-methylquinoline, the logical precursors would be an appropriately substituted aniline and pentane-2,4-dione. The mechanism proceeds through the formation of an enamine, followed by acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring. iipseries.org

The Doebner-Miller reaction is another versatile method that uses α,β-unsaturated aldehydes or ketones reacting with anilines. iipseries.org The synthesis of 2-methylquinoline (B7769805) derivatives can be achieved by reacting an aniline with crotonaldehyde (B89634). iipseries.org

A more modern and mild approach involves the iodine-catalyzed condensation of anilines with vinyl ethers. nih.gov In a proposed mechanism, iodine is believed to react with trace water to generate hydrogen iodide (HI), which activates the vinyl ether. The aniline then attacks the activated vinyl group, leading to an N,O-acetal intermediate. Subsequent elimination of ethanol (B145695) forms an iminium intermediate, which is crucial for the subsequent cyclization and oxidation steps that form the quinoline ring, with molecular iodine serving as the oxidant. nih.gov For instance, the reaction of o-methoxyaniline with ethyl vinyl ether has been studied to gain insight into this mechanism, forming tetrahydroquinoline intermediates. nih.gov

The Povarov reaction offers a pathway to tetrahydroquinoline derivatives, which can then be oxidized to quinolines. iipseries.orgmdpi.com This [4+2] cycloaddition reaction occurs between an aromatic imine (formed from an aniline and an aldehyde) and an alkene. iipseries.org A two-step procedure starting with p-anisidine, an appropriate aldehyde, and an activated alkene can yield a tetrahydroquinoline intermediate, which is subsequently aromatized using an oxidative system like I₂-DMSO under microwave irradiation to produce the final quinoline derivative. mdpi.com

Proposed Mechanisms for Specific Functionalizations of 3-Methoxy-2-methylquinoline

Functionalization of the pre-formed 3-Methoxy-2-methylquinoline scaffold can occur at the methyl group or on the quinoline ring system through C-H activation.

C(sp³)–H Functionalization of the 2-Methyl Group: The methyl group at the C2 position is activated by the adjacent nitrogen atom. Under various catalytic conditions, it can readily convert to its enamine tautomer. researchgate.net This tautomerization is a key step that enables direct olefination through a Knoevenagel-type condensation reaction with aromatic aldehydes, providing a straightforward route to 2-styrylquinolines. researchgate.net This strategy avoids the use of pre-functionalized and often expensive starting materials like 2-quinolinecarboxaldehydes. researchgate.net A metal-free tandem strategy involving the functionalization of C(sp³)–H bonds of 2-methylquinolines and subsequent cyclization with 2-styrylanilines has been developed to synthesize more complex quinoline derivatives. nih.gov This reaction is believed to proceed via the oxidation of the methyl group to an aldehyde. acs.org

C–H Bond Activation of the Quinoline Ring: Transition metals can promote the direct C-H bond activation of the quinoline ring itself. Studies on quinoline and its substituted derivatives, including 3-methoxyquinoline, have shown that rhodium(I) complexes can selectively activate C-H bonds. researchgate.net For 3-methoxyquinoline, the activation occurs preferentially at the C2 position, leading to the formation of a square-planar rhodium(I)-(2-quinolinyl) derivative. researchgate.net This organometallic intermediate can then be used for further synthetic transformations, offering a regioselective method for functionalization. researchgate.net

Oxidation Reactions of 3-Methoxy-2-methylquinoline and its Derivatives

The 3-Methoxy-2-methylquinoline scaffold possesses multiple sites susceptible to oxidation.

Oxidation of the 2-Methyl Group: The 2-methyl group can be selectively oxidized to a formyl group (aldehyde). A notable method employs (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant in a solvent like DMSO, often accelerated by microwave irradiation. sci-hub.se Mechanistic studies suggest that the reaction proceeds with high regioselectivity, targeting only the methyl group at the 2-position, even in the presence of other methyl groups on the quinoline ring. sci-hub.se The electronic nature of substituents on the quinoline ring affects the reaction efficiency, with electron-donating groups generally providing higher yields. sci-hub.se

Oxidation of the Quinoline Ring and Methoxy (B1213986) Group: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The methoxy group itself can be oxidized under certain conditions, potentially leading to a hydroxyl group or, with stronger oxidizing agents, a carbonyl group. Furthermore, the aromatization of a corresponding tetrahydroquinoline derivative to the quinoline scaffold is an oxidative dehydrogenation process, which can be accomplished with systems like I₂-DMSO. mdpi.com

Reduction Reactions of 3-Methoxy-2-methylquinoline and its Derivatives

Reduction reactions primarily target the heterocyclic ring of the quinoline system.

The quinoline ring can be reduced to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The mechanism of transformations involving dihydroquinolines has also been investigated. The acid-catalyzed disproportionation of 1,2-dihydroquinolines, which yields a mixture of the corresponding quinoline and 1,2,3,4-tetrahydroquinoline, is a key reaction. cdnsciencepub.com It was long believed to occur via a direct hydride transfer between two protonated dihydroquinoline molecules. However, studies involving 2-methyl-1,2-dihydroquinoline have provided evidence against this mechanism, suggesting that the reaction proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.com For example, the reaction of 2-methyl-1,2-dihydroquinoline with 1,4-dihydroquinoline (B1252258) in methanolic HCl yielded 1,2,3,4-tetrahydroquinoline and 2-methylquinoline as the major products, which supports an alternative mechanistic pathway. cdnsciencepub.com

Electrophilic Substitution Reactions on the 3-Methoxy-2-methylquinoline Scaffold

The regioselectivity of electrophilic aromatic substitution on the 3-Methoxy-2-methylquinoline ring is governed by the combined directing effects of the substituents and the heterocyclic nitrogen. The quinoline nucleus itself is generally deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atom directs electrophiles primarily to the 5- and 8-positions.

However, the substituents on the pyridine (B92270) and benzene rings significantly modify this reactivity. The 2-methyl group is a weak activating group. The 3-methoxy group is a strongly activating, ortho-, para-directing group. Its position at C3 would strongly direct incoming electrophiles to the C4 position. On the benzene portion of the ring, the combined activating effects would likely favor substitution at the C6 and C8 positions. The presence of a methoxy group can activate the ring sufficiently for substitution to occur. smolecule.com For instance, in related 6-methoxyquinoline (B18371) derivatives, electrophilic substitution has been observed to occur at the 5- and 8-positions. Conversely, an electron-withdrawing group like bromine can participate in electrophilic aromatic substitution, allowing for further functionalization. smolecule.com

Nucleophilic Substitution Reactions on the 3-Methoxy-2-methylquinoline Scaffold

Nucleophilic substitution reactions on the 3-Methoxy-2-methylquinoline scaffold typically require the presence of a good leaving group, such as a halogen, on the ring. The positions most susceptible to nucleophilic attack are C2 and C4.

For example, a chloro group at the C4 position of a quinoline ring is readily displaced by nucleophiles. The synthesis of 4-methoxy-2-methyl-3-iodoquinoline has been accomplished by reacting 4-chloro-2-methyl-3-iodoquinoline with sodium methoxide (B1231860) in methanol, demonstrating a facile nucleophilic aromatic substitution of the chloride. nih.gov Similarly, a chloro group at the C2 position can be substituted by nucleophiles like amines or thiols. smolecule.com

An interesting case involves the nucleophilic substitution of a 4-dimethylamino group. During the demethylation of 6-methoxy-2,4,5-tris(dimethylamino)quinoline using 48% HBr, the 4-NMe₂ group is substituted by a hydroxyl group (from water in the reaction medium), leading to the formation of a 4-quinolone. researchgate.net This suggests that a protonated dimethylamino group can act as a leaving group under harsh acidic conditions. researchgate.net

Isotope Fractionation Studies in Quinoline Metabolism

Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating the mechanisms of biodegradation of environmental contaminants like quinoline. nih.govresearchgate.net These studies measure the change in the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C or ²H/¹H) in a population of molecules as a reaction proceeds. This change, or fractionation, is because reactions involving lighter isotopes are typically kinetically faster. weizmann.ac.il

In the context of quinoline metabolism, studies have focused on its anaerobic biodegradation. Research on quinoline degradation under sulfate-reducing conditions revealed no significant carbon isotope effect (fractionation), but a substantial hydrogen isotope fractionation was observed. nih.gov The lack of a carbon isotope effect may be due to masking effects or an enzymatic mechanism that does not discriminate between carbon isotopes at the reactive site. nih.gov

The significant hydrogen isotope fractionation, however, provides mechanistic insight. nih.gov The primary intermediate detected during this biodegradation was 2-hydroxyquinoline, indicating that the initial step is hydroxylation at the C2-position. nih.gov This allows for the calculation of enrichment factors (ε), which quantify the extent of isotope fractionation.

The data suggest that hydrogen isotope fractionation can be a useful indicator for the in-situ biodegradation of quinoline. nih.gov The proposed hydroxylation mechanism involves the enzymatic insertion of oxygen from a MoOH(H) group of a molybdenum-containing enzyme across the C-H bond at the C2-position, which is consistent with the observed isotope effects. nih.gov Studies on related compounds have also shown that the presence and position of methoxy groups can influence biodegradation rates. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Methoxy-2-methylquinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignments

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. For 3-Methoxy-2-methylquinoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl protons, and the methoxy (B1213986) protons.

The chemical shifts (δ) of the protons are influenced by the electron density of their surroundings. The aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact positions and splitting patterns of these signals are dictated by their substitution pattern and coupling interactions with neighboring protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between these protons, allowing for unambiguous assignment of their positions on the quinoline ring. acs.org

The methyl group at the 2-position is expected to produce a singlet in the upfield region, typically around 2.2-2.8 ppm. The three protons of the methoxy group at the 3-position will also appear as a singlet, generally in the range of 3.5-4.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for 3-Methoxy-2-methylquinoline

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 3-Methoxy-2-methylquinoline will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the quinoline ring are expected to resonate in the downfield region, typically between 120 and 160 ppm. The carbon atom attached to the nitrogen (C2) and the carbon atom bearing the methoxy group (C3) will have their chemical shifts significantly influenced by these substituents. Based on data for 6-Methoxy-3-methyl-4-phenylquinoline, where aromatic carbons appear in the range of 104.0 to 157.7 ppm, similar shifts are anticipated for the target molecule. rsc.org

The methyl carbon at the 2-position is expected to appear in the upfield region of the spectrum, typically around 15-20 ppm. The methoxy carbon will resonate at approximately 55-60 ppm. For instance, in 6-Methoxy-3-methyl-4-phenylquinoline, the methyl carbon signal is at 17.6 ppm and the methoxy carbon is at 55.2 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for 3-Methoxy-2-methylquinoline

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 120 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Multi-nuclear NMR Studies of Substituted Methoxyquinolines

While ¹H and ¹³C NMR are the most common techniques, multi-nuclear NMR, which involves the study of other magnetic nuclei such as ¹⁵N, can provide further structural insights, particularly for heterocyclic compounds like quinolines. nih.gov ¹⁵N NMR can offer direct information about the electronic environment of the nitrogen atom in the quinoline ring, which is sensitive to substituent effects.

Although specific ¹⁵N NMR data for 3-Methoxy-2-methylquinoline is not widely reported, the application of this technique to substituted quinolines can help in understanding the influence of the methoxy and methyl groups on the nitrogen's electronic structure. The development of advanced pulse sequences and higher magnetic fields continues to enhance the utility of multi-nuclear NMR in the detailed characterization of complex organic molecules. nih.gov

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 3-Methoxy-2-methylquinoline (C₁₁H₁₁NO), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation of methoxyquinolines upon electron impact can be complex. Studies on monomethoxyquinolines have shown that the fragmentation pattern is highly dependent on the position of the methoxy group. A common fragmentation pathway involves the loss of a methyl radical (CH₃) followed by the loss of a molecule of carbon monoxide (CO). However, it has been noted that 3-methoxy substituted quinolines can exhibit unusual fragmentation, such as the loss of 43 mass units in a single step.

Elemental Analysis provides the percentage composition of elements in a compound. For 3-Methoxy-2-methylquinoline with the chemical formula C₁₁H₁₁NO, the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of 3-Methoxy-2-methylquinoline

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 76.28 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 6.42 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.09 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.24 |

| Total | | | 173.23 | 100.00 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-Methoxy-2-methylquinoline is expected to exhibit several characteristic absorption bands:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methyl and methoxy groups will show stretching vibrations in the region of 2850-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring are expected in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O bond of the methoxy group will give rise to a strong absorption band, typically in the range of 1000-1300 cm⁻¹. For a similar structure, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, a C-O stretching band is observed at 1259 cm⁻¹. mdpi.com

Out-of-plane C-H bending: The bending vibrations of the aromatic C-H bonds appear in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern of the aromatic ring.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of N-H or O-H functional groups. iucr.org

Table 4: Expected IR Absorption Bands for 3-Methoxy-2-methylquinoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1500 - 1650 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 3-Methoxy-2-methylquinoline is expected to show absorption bands characteristic of the quinoline chromophore. Quinoline itself exhibits multiple absorption bands corresponding to π → π* transitions. The presence of the methoxy and methyl substituents will cause a shift in the position and intensity of these absorption maxima (λ_max).

Studies on related methoxy-diphenylquinoline derivatives have shown absorbance peaks in the range of 264-370 nm. scirp.org Similarly, 6-methoxyquinoline (B18371) displays absorption bands in the UV region. researchgate.net Therefore, it is anticipated that 3-Methoxy-2-methylquinoline will exhibit strong absorptions in the UV region, likely with multiple bands reflecting the different electronic transitions within the aromatic system.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methoxy-2-methylquinoline |

| 6-Methoxy-3-methyl-4-phenylquinoline |

| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise molecular dimensions, including bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

Single-crystal X-ray analysis of 3,6,8-trimethoxyquinoline reveals the precise spatial arrangement of its atoms, confirming the planar quinoline core and the orientation of the methoxy substituents. The crystallographic data provides a detailed picture of the molecule's geometry.

The crystal system and space group are fundamental parameters derived from the diffraction data that describe the symmetry of the crystal lattice. For 3,6,8-trimethoxyquinoline, these parameters define the unit cell, which is the basic repeating unit of the crystal structure.

Table 1: Crystal Data and Structure Refinement for 3,6,8-trimethoxyquinoline

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₃NO₃ |

| Formula Weight | 219.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5398(3) |

| b (Å) | 10.4571(4) |

| c (Å) | 12.1128(5) |

| α (°) | 90 |

| β (°) | 109.241(4) |

| γ (°) | 90 |

| Volume (ų) | 1022.14(7) |

| Z | 4 |

This data is for 3,6,8-trimethoxyquinoline as a representative example.

Selected bond lengths and angles within the 3,6,8-trimethoxyquinoline molecule provide insight into its electronic structure. For instance, the C-N bond lengths within the quinoline ring are intermediate between single and double bonds, which is characteristic of aromatic systems. The bond lengths and angles associated with the methoxy groups are consistent with expected values for such functional groups attached to an aromatic ring.

In the absence of strong hydrogen bond donors, the crystal packing of methoxyquinoline derivatives is often governed by weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic quinoline rings. In the crystal structure of 3,6,8-trimethoxyquinoline, the arrangement of molecules is influenced by these types of interactions, leading to a stable three-dimensional network. The methoxy groups can act as weak hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

Furthermore, the planar quinoline systems can engage in π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. The distance and geometry of these interactions are key indicators of their strength and contribution to the crystal's cohesion.

The study of intermolecular interactions leads to an understanding of supramolecular assembly, which is how individual molecules organize into larger, well-defined structures. In quinoline derivatives, the interplay of various weak interactions can lead to the formation of complex and often predictable packing motifs.

The substituents on the quinoline ring play a critical role in directing the supramolecular assembly. For instance, the presence and position of methoxy groups can influence the formation of specific hydrogen bonding patterns or alter the nature of π-π stacking. By understanding these interactions, it is possible to engage in "crystal engineering," where the molecular structure is intentionally modified to achieve a desired solid-state architecture and, consequently, specific material properties.

Computational Chemistry and Theoretical Studies of 3 Methoxy 2 Methylquinoline

Frontier Molecular Orbital (FMO) Analysis

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Without access to peer-reviewed research or public data repositories that have specifically investigated these properties for 3-Methoxy-2-methylquinoline, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. Further research and publication in the field of computational chemistry are required to elucidate the theoretical aspects of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is a visual representation of the total electrostatic potential mapped onto a constant electron density surface, which helps in identifying the regions of a molecule that are rich or deficient in electrons. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, different potential values are represented by a color spectrum. Typically, regions of negative potential, which are electron-rich and prone to electrophilic attack, are colored red. Conversely, areas with positive potential, being electron-poor and susceptible to nucleophilic attack, are depicted in blue. The intermediate potentials are represented by shades of green and yellow.

For a molecule like 3-Methoxy-2-methylquinoline, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the quinoline (B57606) ring due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atom of the methoxy (B1213986) group would also exhibit a region of negative potential. These sites would be the primary targets for electrophilic attack. The hydrogen atoms of the methyl group and those attached to the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interactions.

To illustrate, a computational study on a similar quinoline derivative, 2-(4-methoxybenzyloxy)-4-methylquinoline, utilized Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set to calculate the MEP surface. The resulting map revealed the expected negative potential around the nitrogen and oxygen atoms, confirming their role as electrophilic attack sites.

Spectroscopic Property Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, have become indispensable for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most commonly employed approach for calculating isotropic magnetic shielding tensors, from which the chemical shifts are derived.

The accuracy of theoretical NMR predictions is highly dependent on the chosen functional and basis set. For instance, a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine and its tautomer benchmarked thirteen different DFT functionals coupled with TZVP and 6-311+G(d,p) basis sets to predict ¹H and ¹³C NMR chemical shifts. Such studies help in selecting the most appropriate computational level for achieving high accuracy in predicting NMR spectra for a given class of compounds.

For 3-Methoxy-2-methylquinoline, theoretical calculations would predict distinct chemical shifts for each proton and carbon atom based on their unique electronic environments. The protons of the methyl group would appear at a higher field (lower ppm) compared to the aromatic protons. The methoxy group protons would also have a characteristic chemical shift. In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would resonate at a lower field (higher ppm) due to their sp² hybridization and aromaticity, with the carbon attached to the methoxy group showing a significant downfield shift.

While specific calculated values for 3-Methoxy-2-methylquinoline are not available, the following table presents experimental NMR data for a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline, which illustrates the expected ranges for chemical shifts in such systems.

| Atom | Experimental Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ (at C-3) | 2.18 (s) |

| OCH₃ | 3.75, 3.91, 4.02 (s) |

| Aromatic-H | 7.33 - 8.05 (m) |

| ¹³C NMR | |

| CH₃ | ~15-20 |

| OCH₃ | ~55-60 |

| Aromatic-C | ~104-158 |

| C=N | ~157 |

Note: This data is for 2-(4-chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and serves as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the peaks in an experimental UV-Vis spectrum.

The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate TD-DFT predictions. For quinoline derivatives, the UV-Vis spectrum is characterized by π→π* and n→π* transitions. A TD-DFT study on various organic photocatalysts demonstrated that the performance of different functionals varies, with some providing more accurate predictions of excitation energies than others.

For 3-Methoxy-2-methylquinoline, TD-DFT calculations would likely predict several electronic transitions in the UV region. The π→π* transitions of the quinoline ring would be the most intense. The presence of the methoxy and methyl substituents would cause shifts in the absorption maxima compared to unsubstituted quinoline.

An illustrative example from a study on 3,4,5-trimethoxy phenyl substituted non-aqueous phthalocyanines shows how TD-DFT can be used to understand electronic transitions. The calculations provided insights into the singlet transition energies and molecular orbital contributions. A hypothetical TD-DFT calculation for 3-Methoxy-2-methylquinoline might yield results similar to those presented in the table below for a generic quinoline derivative.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.13 | 300 | 0.15 | HOMO → LUMO |

| 4.60 | 269 | 0.25 | HOMO-1 → LUMO |

| 5.17 | 240 | 0.30 | HOMO → LUMO+1 |

Note: This is a hypothetical data table to illustrate the output of a TD-DFT calculation.

Electronic Properties

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular interactions. It provides a quantitative description of bonding in terms of localized orbitals and analyzes charge transfer interactions between filled donor and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

For 3-Methoxy-2-methylquinoline, NBO analysis would reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization within the quinoline ring system. Significant stabilization energies would be expected for the π→π* interactions within the aromatic rings, indicating strong electron delocalization. Interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the ring would also be important.

A study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde provides a relevant example of NBO analysis on a quinoline derivative. The calculations, performed at the B3LYP/6-311++G(d,p) level, identified key donor-acceptor interactions and their stabilization energies, which helped in understanding the molecule's electronic structure and stability. A simplified, illustrative table of NBO analysis results for a quinoline system is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(C7-C8) | 18.2 |

| LP(1) N | π(C1-C9) | 5.8 |

| LP(2) O | σ(C-O) | 2.1 |

Note: This is a hypothetical data table illustrating typical NBO analysis results.

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first (β) and second (γ) hyperpolarizabilities.

Molecules with large hyperpolarizabilities typically possess a significant charge asymmetry, often achieved through a donor-π-acceptor (D-π-A) architecture. For 3-Methoxy-2-methylquinoline, the methoxy group can act as an electron-donating group, and the quinoline ring can act as a π-bridge and part of the acceptor system.

Computational methods, such as DFT, can be used to calculate the polarizability and hyperpolarizability tensors of a molecule. A study on 3,4,5-trimethoxy phenyl substituted non-aqueous phthalocyanines investigated their third-order NLO properties using the Z-scan technique and supported the findings with quantum mechanical calculations. The calculations provided values for the nonlinear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ⁽³⁾).

For 3-Methoxy-2-methylquinoline, theoretical calculations would provide an estimation of its NLO response. The following table provides hypothetical calculated NLO properties for a generic organic molecule to illustrate the type of data obtained.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 50 x 10⁻³⁶ esu |

Note: This is a hypothetical data table to illustrate calculated NLO properties.

Dipole Moment and Polarizability Studies

The dipole moment and polarizability are fundamental electronic properties that dictate a molecule's interaction with electric fields, its solubility in polar solvents, and its non-linear optical (NLO) properties. sapub.orgphyschemres.org Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these properties for quinoline and its derivatives. scirp.orgnih.gov

Studies on various quinoline derivatives show that the magnitude and orientation of the dipole moment are highly sensitive to the nature and position of substituents on the quinoline ring. For the parent quinoline molecule, DFT calculations have determined a dipole moment of approximately 2.004 Debye. scirp.org The introduction of electron-donating groups (like methoxy and methyl groups) or electron-withdrawing groups alters the charge distribution across the aromatic system, thereby modifying the dipole moment. For instance, in a study of quinoline-carbazole compounds, the donor-acceptor nature of the molecular structure was shown to be crucial for their electronic properties. nih.gov

Polarizability, which describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, is also a key parameter in computational studies. researchgate.net Calculations on quinoline derivatives indicate that polarizability is influenced by the extent of the π-conjugated system and the presence of substituents. nih.gov These properties are often investigated to assess the potential of these molecules in NLO applications, where higher polarizability and hyperpolarizability values are desirable. physchemres.orgresearchgate.net

Computational research on related heterocyclic compounds provides a framework for estimating these values for 3-methoxy-2-methylquinoline. DFT calculations using basis sets like 6-311G(d,p) or 6-31+G(d,p) are standard for obtaining reliable geometries and electronic properties. scirp.orgtandfonline.com The data from such studies on analogous molecules suggest that 3-methoxy-2-methylquinoline would possess a significant dipole moment and polarizability due to the combined electronic effects of the methoxy and methyl substituents on the quinoline core.

| Compound | Computational Method | Calculated Dipole Moment (Debye) | Reference |

|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | 2.004 | scirp.org |

| 8-Hydroxyquinoline | DFT | Data for ground and excited states calculated | |

| Quinoline-Carbazole Derivatives (Q3, Q4, Q5) | DFT/B3LYP/6-311G(d,p) | Values calculated to analyze NLO properties | nih.gov |

Molecular Dynamics Simulations of 3-Methoxy-2-methylquinoline Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational stability, interactions with other molecules (such as solvents or biological macromolecules), and thermodynamic properties. researchgate.netmdpi.com While MD simulations specifically targeting 3-methoxy-2-methylquinoline are not prominent in the literature, numerous studies on other quinoline derivatives highlight the methodologies and potential applications.

MD simulations of quinoline derivatives are often performed to understand their potential as therapeutic agents by examining their interaction with protein targets. researchgate.netnih.gov For example, simulations have been used to assess the stability of quinoline-based inhibitors docked into the active sites of enzymes like acetylcholinesterase or viral proteases. researchgate.netnih.gov Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD) to evaluate the stability of the protein-ligand complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Solvent Accessible Surface Area (SASA) to assess changes in the molecule's exposure to the solvent. mdpi.comnih.gov

The process typically involves placing the quinoline derivative within a simulated environment, such as a box of water molecules, and applying a force field (e.g., AMBER, OPLS) to govern the interactions between atoms. nih.govuantwerpen.bemdpi.com Simulations are run for timescales ranging from nanoseconds to microseconds to observe the system's evolution. nih.govmdpi.com For instance, a 100 ns MD simulation was used to study the stability of halogenated quinoline derivatives complexed with monoamine oxidase enzymes (MAO-A and MAO-B). nih.gov Another study used 100 ns simulations to validate the binding stability of novel quinoline derivatives designed as anticancer agents. mdpi.com

These studies often calculate the binding free energy (using methods like MM/PBSA) to quantify the affinity of the quinoline derivative for its target. nih.gov Such computational approaches would be invaluable for exploring the potential biological activity of 3-methoxy-2-methylquinoline by simulating its interaction with various enzymes or receptors.

Anomeric Effect Investigations in Methoxyquinoline Systems

The anomeric effect is a stereoelectronic phenomenon, classically described in saturated heterocyclic rings (like pyranose), where a heteroatomic substituent at a carbon adjacent to another heteroatom prefers an axial orientation over the sterically less hindered equatorial position. This preference is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

The direct investigation of a classical anomeric effect in an aromatic system like quinoline is unconventional, as the planarity of the aromatic ring precludes the axial/equatorial conformations where the effect is traditionally observed. However, the underlying principles of stereoelectronic interactions, such as hyperconjugation involving lone pairs and antibonding orbitals, can still influence molecular properties and conformations of substituents.

Computational studies on related aza-aromatic systems, such as pyridinium (B92312) methylides, have explored how substituent-dependent stereoelectronic effects can dictate conformational preferences. acs.org In that research, Natural Bond Orbital (NBO) analysis was used to assess the contribution of various hyperconjugative interactions (n→π, n→σ) and their role in delocalizing charge and stabilizing certain orientations of substituents relative to the pyridine (B92270) ring. acs.org

For a molecule like 3-methoxy-2-methylquinoline, the orientation of the methoxy group relative to the quinoline ring is a key conformational feature. While not a classical anomeric effect, the interaction between the lone pairs on the methoxy oxygen and the π* or σ* orbitals of the quinoline system could lead to a preferred rotational conformation. A computational study could, in principle, investigate this by:

Performing a conformational analysis to identify the minimum energy orientation of the methoxy group.

Using NBO analysis to quantify the stabilizing donor-acceptor interactions between the oxygen lone pairs (n_O) and the antibonding orbitals of the adjacent C-C or C-N bonds within the quinoline ring (σ* or π*).

Such an analysis would provide insight into the stereoelectronic forces governing the structure of 3-methoxy-2-methylquinoline, extending the fundamental concepts of the anomeric effect to the realm of substituted aza-aromatic compounds.

Photophysical Properties of 3 Methoxy 2 Methylquinoline and Analogues

Absorption and Emission Characteristics

The absorption and emission of light by quinoline (B57606) derivatives are governed by electronic transitions within the aromatic system. The positions of the absorption and emission bands, as well as the efficiency of fluorescence, are sensitive to the nature and position of substituents on the quinoline ring.

The UV-Vis absorption spectra of quinoline and its derivatives typically exhibit multiple bands corresponding to π-π* transitions. For quinoline itself, these transitions are well-characterized. The introduction of a methoxy (B1213986) group, an electron-donating group, generally leads to a red-shift (bathochromic shift) in the absorption bands due to the raising of the highest occupied molecular orbital (HOMO) energy level. The position of the methyl group also influences the electronic properties.

| Compound | Solvent | Absorption Maxima (λabs, nm) |

|---|---|---|

| Quinoline | Ethanol (B145695) | ~226, 277, 313 |

| 6-Methoxyquinoline (B18371) | - | Data not available |

| 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione | Tris-HCl buffer | 300, 345 |

Quinoline itself exhibits a broad fluorescence emission spectrum with a very low quantum yield. illinois.edu However, substitution with groups like methoxy can enhance fluorescence. Protonated quinoline shows a red-shifted fluorescence spectrum with an increased quantum yield. illinois.edu

Studies on various methoxy-substituted quinolones have shown that the position of the methoxy group significantly affects the fluorescence properties. For example, 6,7-dimethoxy derivatives of 2-oxoquinoline-3,4-dicarbonitrile exhibit long-wavelength fluorescence up to 520 nm with quantum yields as high as 0.46 in acetonitrile. colab.ws Another study on 3,4-dicyano-6,7-dimethoxy-carbostyril reported an emission wavelength at 520 nm with a quantum yield of about 50% in acetonitrile. sciforum.net The introduction of an additional cyano group at position 3 of 6-methoxy derivatives led to a significant red shift in the fluorescence wavelength to around 540 nm, although the quantum yield decreased to 15%. sciforum.net

The fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311), a common standard, is measured to be 0.97. bjraylight.com For comparison, the fluorescence quantum yield of a 1.0 x 10-5 M solution of quinine (B1679958) bisulfate in 1 N H2SO4 is 0.60. bjraylight.com

| Compound | Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Protonated Quinoline | - | - | Red-shifted vs. Quinoline | Increased vs. Quinoline |

| 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitrile | Acetonitrile | 440 | ~520 | 0.46 |

| 3,4-Dicyano-6-methoxycarbostyril with a 7-methoxy group | Acetonitrile | 450 | 520 | ~0.50 |

| 3,4-Dicyano-6-methoxycarbostyril | - | - | ~540 | 0.15 |

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon for many fluorescent molecules, including quinoline derivatives. This effect arises from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to a red-shift (positive solvatochromism) or a blue-shift (negative solvatochromism) of the emission spectrum.

For a hydroxyquinoline derivative, the fluorescence spectral peak was observed to redshift by 16 nm as the solvent polarity increased, indicating a more polar excited state. researchgate.net In another study, the fluorescence peak of SKF86002, an environment-sensitive fluorophore, red-shifted in aprotic solvents from 397.5 nm in cyclohexane to 436 nm in DMSO. researchgate.net This significant Stokes shift with increasing solvent polarity is indicative of intramolecular charge transfer (ICT). researchgate.net

Photostability and Quantum Yield of Uncaging

Photostability is a crucial parameter for fluorescent compounds, especially for applications in imaging and sensing. Quinoline derivatives, in general, are known for their high stability against chemical, thermal, and photochemical stress. sciforum.net Trifluoromethylated quinoline-phenol Schiff bases have demonstrated good photostability under white-light LED irradiation. beilstein-journals.org

The concept of "uncaging" refers to the photoinduced release of a biologically active molecule from an inactive precursor. The efficiency of this process is quantified by the uncaging quantum yield. While specific data on the uncaging quantum yield of 3-Methoxy-2-methylquinoline derivatives were not found, this is an important area of research for the application of such compounds in photopharmacology.

Intramolecular Charge-Separated Emitting States

In many donor-acceptor substituted aromatic compounds, excitation can lead to the formation of an intramolecular charge transfer (ICT) state. nih.gov This is characterized by a separation of charge between the electron-donating and electron-accepting parts of the molecule. The methoxy group in 3-Methoxy-2-methylquinoline can act as an electron donor, while the quinoline ring itself can act as an acceptor.

The formation of ICT states can lead to dual fluorescence, with one emission band from the locally excited (LE) state and another, typically red-shifted, from the ICT state. nih.gov The presence and nature of ICT states are highly dependent on the molecular structure and the solvent environment. For instance, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline shows dual fluorescence in the gas phase from both LE and ICT states. nih.gov In some cases, a long-lived charge-separated triplet state can be formed. rsc.org The substitution with a methoxy group can induce a charge transfer excited state due to intramolecular electron transfer. rsc.org

Protonation Effects on Photophysical Behavior

The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation has a profound effect on the photophysical properties of the molecule. Protonation of quinoline leads to a red-shifted fluorescence spectrum and a significant increase in the fluorescence quantum yield. illinois.edu The fluorescence decay of protonated quinoline becomes mono-exponential, in contrast to the dual decay time observed for neutral quinoline. illinois.edu